molecular formula C12H15ClFNO2 B6606428 Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2763760-18-3

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B6606428
CAS No.: 2763760-18-3
M. Wt: 259.70 g/mol
InChI Key: SHXNJDCCRAEMGS-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule characterized by a 4-fluorophenyl substituent, an amino group at the 3-position, and a methyl carboxylate moiety. The cyclobutane ring introduces conformational strain, which can enhance binding affinity in pharmacological targets, while the 4-fluorophenyl group contributes to lipophilicity and metabolic stability. This compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs and kinase inhibitors .

Properties

IUPAC Name

methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNJDCCRAEMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclobutane ring.

    Attachment of the Fluorophenyl Group: This can be done through a substitution reaction, where a fluorophenyl group is attached to the cyclobutane ring.

    Esterification: The carboxylate group is esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibit promising anticancer properties. The fluorinated phenyl group enhances the compound's ability to interact with tumor cells, potentially leading to the development of novel anticancer agents. For instance, fluorinated amino acids have been explored as PET imaging agents for tumor detection due to their favorable biodistribution profiles in cancerous tissues .

Neurological Research

The compound's structural similarity to certain neurotransmitters suggests potential applications in neurological research. It may serve as a lead compound for developing drugs targeting neurological disorders. The incorporation of fluorine can improve the pharmacokinetic properties of the molecule, enhancing its ability to cross the blood-brain barrier and interact with central nervous system targets .

Drug Design and Development

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can be utilized as a building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced side effects. The compound's ability to act as an inhibitor for specific enzymes or receptors makes it a valuable candidate in drug discovery programs targeting various diseases .

Case Study 1: Synthesis and Evaluation of Fluorinated Amino Acids

A study focused on synthesizing fluorinated amino acids similar to methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate demonstrated their effectiveness as PET imaging agents for detecting recurrent prostate cancer. These compounds showed high tumor-to-background ratios, indicating their potential utility in clinical settings for cancer diagnosis .

Case Study 2: Neuropharmacological Assessment

Another investigation into the neuropharmacological effects of compounds related to methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate revealed promising results in modulating neurotransmitter systems. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity, paving the way for new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related cyclobutane and cyclopentane derivatives, focusing on substituents, synthetic routes, and physicochemical data.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents LCMS (m/z [M+H]⁺) HPLC Retention Time (min)
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride C₁₃H₁₅FNO₂·HCl 4-Fluorophenyl, NH₂, COOCH₃ Not reported Not reported
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₃NO₂·HCl Methylamino, COOCH₃ 411 1.18 (SMD-TFA05)
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]-methylideneamino]cyclobutane-1-carboxylate hydrochloride C₂₃H₂₉F₂N₃O₄·HCl Difluoro-methoxyethyl, Schiff base 618 1.16 (SMD-TFA05)
(1R,3R)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride C₁₂H₁₄ClNO₂·HCl 4-Chlorophenyl, NH₂, COOCH₃ Not reported Not reported

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs, as fluorine reduces cytochrome P450-mediated oxidation . In contrast, the 4-chlorophenyl analog (from Enamine Ltd.) exhibits higher lipophilicity (Cl > F in Hammett σ values), which may improve membrane permeability but reduce aqueous solubility . The Schiff base-containing derivative (m/z 618) demonstrates extended conjugation, likely improving UV detectability in HPLC but introducing hydrolytic instability .

Cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclopentanecarboxylate) show higher conformational flexibility, which may reduce target selectivity .

Synthetic Utility: The target compound and its methylamino analog (m/z 411) are frequently employed as intermediates for spirocyclic and diazaspiro scaffolds, as seen in Reference Example 107 (EP 4 374 877 A2) . The Schiff base derivative (m/z 618) is synthesized via a condensation reaction under nitrogen, highlighting the sensitivity of its imine group to reaction conditions .

Physicochemical Data: The methylamino analog (m/z 411) has a shorter HPLC retention time (1.18 min) than the Schiff base derivative (1.16 min), suggesting reduced polarity due to the absence of a charged imine group .

Biological Activity

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.24 g/mol
  • Structure : The compound features a cyclobutane ring, an amino group, and a para-fluorophenyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.
  • π-π Interactions : The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities.
  • Structural Rigidity : The cyclobutane ring provides a rigid structure that may influence the compound's conformation and reactivity, affecting its biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown its potential in inhibiting the growth of various cancer cell lines through:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Triggering programmed cell death pathways, contributing to the reduction of tumor mass .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by:

  • Inhibition of Pro-inflammatory Cytokines : Reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Downregulation of NF-kB Pathway : Interfering with the NF-kB signaling pathway, which plays a crucial role in inflammation .

Case Studies and Research Findings

A review of recent studies highlights the compound's potential therapeutic applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAnti-inflammatory EffectsShowed reduced inflammation markers in animal models of arthritis.
Study CMechanistic InsightsIdentified specific protein targets involved in the compound's action .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions.
  • Introduction of the Amino Group : Via nucleophilic substitution reactions.
  • Attachment of the Fluorophenyl Group : Utilizes Suzuki–Miyaura coupling reactions for efficient incorporation.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Ethyl acetate enhances solubility of intermediates while facilitating easy removal under reduced pressure .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes by-products .
  • Monitoring : HPLC (e.g., retention time 1.18 minutes under SMD-TFA05 conditions) ensures reaction completion .

Q. Table 1: Synthesis Parameters from Evidence

ParameterExample DataReference
Starting MaterialMethyl 1-(methylamino)cyclobutanecarboxylate HCl
Reagents4-Toluenesulfonate, ethyl acetate
Yield80%
Purity AnalysisHPLC retention time 1.18 min

Basic: Which analytical techniques confirm the compound’s structure and purity?

Answer:

  • 1H-NMR : Identifies proton environments, e.g., δ 9.10 (brs, 2H) for amine protons and δ 7.48 (d, J = 7.9 Hz) for the 4-fluorophenyl group .
  • LCMS : Verifies molecular weight (e.g., m/z 411 [M+H]+) .
  • X-ray Crystallography : Resolves stereochemistry using SHELX-refined models (e.g., SHELXL for cyclobutane derivatives) .

Q. Table 2: Key Analytical Data

TechniqueCritical ObservationsReference
1H-NMRAmine (δ 9.10), aromatic (δ 7.48)
LCMSm/z 411 [M+H]+
HPLCRetention time: 1.18 min

Advanced: How can diastereomer formation be addressed during synthesis?

Answer:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases for enantiomer separation .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid) to isolate diastereomeric salts .
  • Kinetic Control : Optimize reaction temperature and catalysts (e.g., chiral Lewis acids) to favor one stereoisomer during cyclobutane ring closure .

Advanced: How to resolve contradictions between computational and experimental data in cyclobutane ring formation?

Answer:

  • Hybrid QM/MM Simulations : Refine transition state models by combining quantum mechanics (for reaction sites) and molecular mechanics (for steric effects) .
  • Variable-Temperature NMR : Validate ring strain predictions by comparing experimental coupling constants (e.g., cyclobutane J values) with computational data .
  • Crystallographic Benchmarking : Compare SHELX-refined X-ray structures (e.g., bond lengths/angles) with DFT-optimized geometries .

Advanced: How to design assays for evaluating pharmacological activity?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., 3-(Trifluoromethyl)cyclobutan-1-amine HCl’s anticancer activity) .
  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like reverse transcriptase (IC50 determination) .
  • Cell-Based Viability Assays : Treat cancer cell lines (e.g., MCF-7) and calculate IC50 values using MTT assays .

Q. Table 3: Pharmacological Assay Design

Assay TypeProtocol ExampleReference
SPR BindingMeasure KD for kinase X
MTT ViabilityIC50 in MCF-7 cells
Metabolic StabilityHepatic microsome clearance

Advanced: How do substituents (e.g., 4-fluorophenyl) influence reactivity and bioactivity?

Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom stabilizes intermediates during nucleophilic substitution .
  • Bioactivity : Fluorine enhances membrane permeability and target binding (observed in 3-(Trifluoromethyl)cyclobutan-1-amine HCl’s antiviral activity) .
  • Comparative Studies : Replace 4-fluorophenyl with 4-chlorophenyl () to assess steric/electronic impacts on reaction rates and IC50 values .

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